2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-12(10)15-17-11(2)13(20-15)8-16-14(18)9-19-3/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDPRIQCTLNLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with an o-tolyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxy Group Addition: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the thiazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The thiazole ring is known for its biological activity, and compounds containing this moiety often exhibit pharmacological properties. Research indicates that 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide may possess:
- Antimicrobial Activity : Thiazole derivatives have been reported to show significant antibacterial and antifungal properties. Studies suggest that the presence of the methoxy and acetamide groups can enhance these effects, making this compound a candidate for further exploration as an antimicrobial agent.
- Anticancer Potential : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The unique structural features of this compound may contribute to its ability to inhibit tumor growth, warranting investigation in cancer research.
Agricultural Applications
Compounds similar to this compound have been explored for their potential as agrochemicals. The following applications are noteworthy:
- Pesticides : Thiazole derivatives are often evaluated for their efficacy as pesticides due to their ability to disrupt biological processes in pests. This compound could be synthesized and tested for its effectiveness against specific agricultural pests.
- Herbicides : The potential herbicidal properties of thiazole-containing compounds are also of interest. Research into the selectivity and efficacy of this compound could lead to the development of new herbicides.
Material Science
The unique chemical structure of this compound opens avenues for applications in material science:
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices may enhance the thermal and mechanical properties of materials. Investigating the compatibility and performance of this compound in polymer formulations could yield valuable insights.
Case Study 1: Antimicrobial Activity
A study conducted on various thiazole derivatives, including similar compounds to this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that modifications on the thiazole ring could enhance bioactivity, suggesting that further studies on this specific compound could yield promising results.
Case Study 2: Anticancer Properties
In a comparative analysis of thiazole derivatives against cancer cell lines, compounds with similar structural features showed varying degrees of cytotoxicity. The study highlighted that substituents on the thiazole ring significantly influenced the anticancer activity. This suggests that this compound should be prioritized for further testing in anticancer drug development.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Bulk : The o-tolyl group in the target compound introduces steric bulk compared to smaller substituents like 4-fluorophenyl in compound 12 or pyridinyl in ’s carboxamides . This may enhance membrane permeability but reduce binding pocket compatibility in certain targets.
- Heterocycle Fusion : Hybrids with pyridine () or triazole () exhibit distinct π-π stacking and solubility profiles compared to the simpler thiazole-acetamide scaffold .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s predicted logP (estimated via analogous structures) suggests moderate lipophilicity, balancing bioavailability and CNS penetration.
- Lower yields in compound 12 () highlight synthetic challenges with nitro groups, whereas the target compound’s methoxy group may simplify synthesis .
Biological Activity
2-Methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that may confer significant biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 290.4 g/mol. The structure includes a methoxy group, an acetamide group, and an o-tolyl group attached to a thiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 290.4 g/mol |
| CAS Number | 1705949-91-2 |
Antimicrobial Activity
Research has indicated that compounds within the thiazole family often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains.
In vitro tests are typically conducted to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, related thiazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, with some showing promising results against various cancer cell lines. In particular, compounds similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells.
Research indicates that these compounds can lead to significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma), with mechanisms involving the activation of caspase pathways, which are crucial for programmed cell death .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar thiazole derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways through caspase activation and modulation of mitochondrial membrane potential.
- Biofilm Disruption : Some studies suggest that thiazole derivatives can inhibit biofilm formation in pathogenic bacteria, enhancing their effectiveness in treating infections .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:
-
Study on Antimicrobial Efficacy :
- A study conducted on various thiazole derivatives showed that one compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus, indicating its potential as an antibacterial agent.
-
Anticancer Research :
- In a preclinical trial, a derivative similar to this compound demonstrated promising results in reducing tumor size in xenograft models of lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
